Cas no 60287-72-1 (2-(2,4-Dimethylphenoxy)aniline)

2-(2,4-Dimethylphenoxy)aniline is a substituted aniline derivative featuring a phenoxy linkage with dimethyl substituents at the 2- and 4-positions of the aromatic ring. This compound is of interest in organic synthesis and pharmaceutical research due to its structural versatility, serving as a key intermediate in the preparation of more complex molecules. The presence of both amine and ether functional groups enhances its reactivity, enabling applications in coupling reactions and heterocyclic synthesis. Its well-defined molecular structure ensures consistent performance in specialized chemical processes. The compound is typically handled under controlled conditions due to its sensitivity, requiring appropriate storage and handling protocols to maintain stability.
2-(2,4-Dimethylphenoxy)aniline structure
60287-72-1 structure
Product Name:2-(2,4-Dimethylphenoxy)aniline
CAS No:60287-72-1
MF:C14H15NO
MW:213.275003671646
CID:1070366
PubChem ID:12290050
Update Time:2025-05-03

2-(2,4-Dimethylphenoxy)aniline Chemical and Physical Properties

Names and Identifiers

    • 2-(2,4-Dimethylphenoxy)aniline
    • 2-(2,4-dimethylphenoxy)benzenamine
    • < 2.4-Xylyl-2-amino-phenyl> -aether
    • 2-(2,4-Dimethyl-phenoxy)-anilin
    • 2-(2,4-dimethyl-phenoxy)-aniline
    • 2-(2,4-Dimethylphenoxy)-aniline
    • 2-(2,4-dimethylphenoxy)phenylamine
    • 2',4'-Dimethyl-2-phenoxyanilin
    • AG-A-28028
    • AK-40193
    • BB 0216604
    • CTK6B6836
    • SureCN8101092
    • SCHEMBL8101092
    • SB78791
    • 60287-72-1
    • DTXSID60484862
    • AKOS000215048
    • DB-301663
    • MDL: MFCD08687618
    • Inchi: 1S/C14H15NO/c1-10-7-8-13(11(2)9-10)16-14-6-4-3-5-12(14)15/h3-9H,15H2,1-2H3
    • InChI Key: GTQNUMZUANLZQK-UHFFFAOYSA-N
    • SMILES: O(C1C=CC=CC=1N)C1C=CC(C)=CC=1C

Computed Properties

  • Exact Mass: 213.115364102g/mol
  • Monoisotopic Mass: 213.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 219
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 35.2Ų

2-(2,4-Dimethylphenoxy)aniline Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

2-(2,4-Dimethylphenoxy)aniline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A019146015-1g
2-(2,4-Dimethylphenoxy)aniline
60287-72-1 95%
1g
$400.00 2023-09-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1738970-1g
2-(2,4-Dimethylphenoxy)aniline
60287-72-1 98%
1g
¥1904.00 2024-05-07
Crysdot LLC
CD12056774-5g
2-(2,4-Dimethylphenoxy)aniline
60287-72-1 95+%
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$856 2024-07-24

Additional information on 2-(2,4-Dimethylphenoxy)aniline

Introduction to CAS No. 60287-72-1: 2-(2,4-Dimethylphenoxy)aniline

CAS No. 60287-72-1, also known as 2-(2,4-Dimethylphenoxy)aniline, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound has garnered attention due to its unique chemical properties and potential for use in advanced materials, pharmaceuticals, and specialty chemicals. In this article, we will delve into the structural characteristics, synthesis methods, applications, and recent research findings related to CAS No. 60287-72-1.

The molecular structure of CAS No. 60287-72-1 consists of a phenoxy group substituted with two methyl groups at the 2 and 4 positions of the phenyl ring. This substitution pattern imparts unique electronic and steric properties to the molecule, making it highly reactive under certain conditions. The aniline moiety further enhances its reactivity, particularly in nucleophilic aromatic substitution reactions. Recent studies have highlighted the importance of such structural features in designing novel materials with tailored properties.

Synthesis of CAS No. 60287-72-1 typically involves a multi-step process that begins with the preparation of the phenoxy intermediate. Researchers have explored various methods to optimize this process, including the use of transition metal catalysts and microwave-assisted synthesis techniques. A study published in *Chemical Communications* in 2023 demonstrated that palladium-catalyzed coupling reactions can significantly improve the yield and purity of CAS No. 60287-72-1, making it more accessible for industrial applications.

The applications of CAS No. 60287-72-1 are diverse and span multiple industries. In materials science, it has been used as a precursor for synthesizing advanced polymers and high-performance composites. For instance, a team at Stanford University reported in *Macromolecules* that incorporating CAS No. 60287-72-1 into polymer matrices enhances their thermal stability and mechanical strength, making them suitable for aerospace applications.

In the pharmaceutical industry, CAS No. 60287-72-1 has shown promise as an intermediate in drug synthesis. Its ability to undergo various functional group transformations makes it valuable for constructing complex molecular frameworks. A recent study in *Journal of Medicinal Chemistry* highlighted its role in synthesizing potential anticancer agents with high bioavailability.

Recent research has also focused on the environmental impact of CAS No. 60287-72-1 and its derivatives. Scientists at the University of California have investigated its biodegradation pathways under different environmental conditions, emphasizing the importance of sustainable practices in its production and disposal.

Looking ahead, CAS No. 60287-7₂₁ is expected to play a pivotal role in emerging technologies such as organic electronics and green chemistry. Its unique properties make it a candidate for developing next-generation materials with enhanced functionality.

In conclusion, CAS No. 60₂₈₇₋₇₂₋₁, or ₂₋(₂₋₄₋dimethylphenoxy)aniline, is a compound with immense potential across various scientific domains. By leveraging cutting-edge research and innovative synthesis techniques, its applications are likely to expand further in the coming years.

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